Phosphine imide, P,P,P-trimethyl-
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Overview
Description
Phosphine imide, P,P,P-trimethyl-, is a chemical compound with the formula C₃H₁₀NP. It is a member of the phosphine imide family, which are compounds containing a phosphorus-nitrogen double bond (P=NR). These compounds are structurally related to phosphine oxides but exhibit different chemical properties and reactivity .
Preparation Methods
Phosphine imides can be synthesized through several methods. One common method involves the Staudinger reaction, where a phosphine reacts with an azide to form a phosphine imide intermediate . Another method involves the reaction of hydroxylamine-O-sulfonic acid with phosphines, leading to the formation of a p-aminophosphonium salt, which then converts to the phosphine imide
Chemical Reactions Analysis
Phosphine imides undergo various chemical reactions, including:
Hydrolysis: The functional group readily hydrolyzes to form a phosphine oxide and an amine.
Oxidation: Phosphine imides can be oxidized to form phosphine oxides.
Substitution: These compounds can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis and oxygen or other oxidizing agents for oxidation. The major products formed from these reactions are phosphine oxides and amines .
Scientific Research Applications
Phosphine imides have several applications in scientific research:
Biology: Phosphine imides can be used in the synthesis of biologically active molecules.
Medicine: These compounds are explored for their potential use in drug development due to their unique reactivity.
Mechanism of Action
The mechanism of action of phosphine imides involves the interaction of the phosphorus-nitrogen double bond with various molecular targets. The P=NR group can act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations . The molecular pathways involved depend on the specific application and the nature of the phosphine imide complex.
Comparison with Similar Compounds
Phosphine imides are similar to other compounds containing phosphorus-nitrogen bonds, such as phosphazenes and aminophosphines. phosphine imides are unique due to their ability to form stable P=NR bonds and their reactivity in forming phosphinimide complexes . Similar compounds include:
Phosphazenes: Compounds with alternating phosphorus and nitrogen atoms.
Aminophosphines: Compounds containing phosphorus-nitrogen single bonds.
Phosphine imides stand out due to their specific reactivity and applications in catalysis and material science .
Properties
CAS No. |
15107-02-5 |
---|---|
Molecular Formula |
C3H10NP |
Molecular Weight |
91.09 g/mol |
IUPAC Name |
imino(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C3H10NP/c1-5(2,3)4/h4H,1-3H3 |
InChI Key |
SECZGRKZFWRCPT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=N)(C)C |
Origin of Product |
United States |
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